

# Application Notes and Protocols: 27Al MQMAS NMR for Resolving Different Aluminum Sites

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Authored for: Researchers, scientists, and drug development professionals.

#### Introduction

Aluminum-27 (<sup>27</sup>Al) is a quadrupolar nucleus (I = 5/2), which in solid materials often exhibits broad NMR signals due to the interaction of its nuclear quadrupole moment with the local electric field gradient (EFG). This broadening can obscure the subtle differences in the local chemical environments of various aluminum sites, making it challenging to resolve them using conventional one-dimensional (1D) Magic Angle Spinning (MAS) NMR. Multiple-Quantum Magic Angle Spinning (MQMAS) NMR is a powerful two-dimensional (2D) solid-state NMR technique that effectively overcomes this limitation. By correlating a multiple-quantum transition with a single-quantum transition, MQMAS separates the isotropic chemical shift from the anisotropic quadrupolar broadening, yielding high-resolution spectra that allow for the unambiguous identification and characterization of different aluminum environments within a material.[1][2] This technique is particularly valuable in materials science and drug development for characterizing aluminosilicate-based catalysts, excipients, and drug delivery systems.

# **Principle of MQMAS NMR**

The core principle of MQMAS lies in the manipulation of nuclear spin coherences. A sequence of radiofrequency (RF) pulses is used to excite and convert spin coherences between different quantum levels. Specifically, a multiple-quantum coherence (e.g., triple-quantum, TQ, or five-quantum, 5Q) is excited and allowed to evolve during the first time period (t1). This coherence



is then converted back to the observable single-quantum coherence, which is detected during the second time period (t<sub>2</sub>). The resulting 2D spectrum correlates the multiple-quantum dimension (F<sub>1</sub>) with the single-quantum dimension (F<sub>2</sub>). The key advantage is that the isotropic chemical shifts are encoded in the F<sub>1</sub> dimension, free from the second-order quadrupolar broadening, which is sheared along a different direction in the 2D spectrum. This allows for the resolution of distinct aluminum sites that would otherwise overlap in a 1D MAS spectrum.[3]

# **Applications**

<sup>27</sup>Al MQMAS NMR is instrumental in a variety of research and development areas:

- Catalysis: Differentiating between tetrahedral and octahedral aluminum sites in zeolites and other aluminosilicate catalysts, and identifying different framework and extra-framework aluminum species.[3][4][5] This information is crucial for understanding catalytic activity and stability.
- Materials Science: Characterizing the local structure of glasses, ceramics, and cements containing aluminum.[1][6][7] It can distinguish between different coordination numbers (e.g., AlO<sub>4</sub>, AlO<sub>5</sub>, AlO<sub>6</sub>) and provide insights into the degree of disorder.[6][8]
- Pharmaceutical Sciences: Assessing the structure and stability of aluminum-containing adjuvants in vaccines and characterizing aluminosilicate excipients in drug formulations. The ability to resolve different aluminum species can provide insights into drug-excipient interactions and formulation stability.

## **Experimental Protocols**

The following provides a generalized protocol for acquiring <sup>27</sup>Al MQMAS NMR data. Specific parameters will need to be optimized for the sample and the spectrometer used.

# **Sample Preparation**

- Sample Packing: Carefully pack the solid sample into a zirconia rotor (typically 3.2 mm or 4 mm outer diameter). The packing should be uniform and tight to ensure stable spinning.
- Inert Atmosphere: For moisture-sensitive samples, packing should be performed in a glovebox under an inert atmosphere.[9]



#### **Spectrometer Setup**

- Magnetic Field Strength: Higher magnetic fields (e.g., 11.7 T or greater) are advantageous as they increase both the chemical shift dispersion and the sensitivity.[8]
- Probe: A solid-state NMR probe capable of high-speed MAS is required.
- Tuning: Tune the probe to the <sup>27</sup>Al Larmor frequency.

#### 1D <sup>27</sup>Al MAS NMR Prescan

Before setting up the 2D MQMAS experiment, it is essential to acquire a standard 1D <sup>27</sup>Al MAS spectrum to:

- Determine the spectral width.
- Optimize the 90° pulse length.
- Estimate the spin-lattice relaxation time (T1) for setting the recycle delay.

#### Typical 1D <sup>27</sup>Al MAS Parameters:[9]

Parameter	Typical Value		
Spectrometer Frequency	182.48 MHz (for a 700 MHz spectrometer)		
MAS Frequency	20 kHz		
Pulse Length (30°)	1.0 μs		
Recycle Delay	2 - 5 s		
Decoupling	<sup>1</sup> H SPINAL64 decoupling (if protons are present)		
Referencing	Externally referenced to aqueous [Al(H <sub>2</sub> O) <sub>6</sub> ] <sup>3+</sup> ( $\delta$ = 0.0 ppm)		

## 2D <sup>27</sup>Al MQMAS NMR Experiment

A common pulse sequence for <sup>27</sup>Al MQMAS is the z-filtered three-pulse sequence.



#### Typical <sup>27</sup>Al TQ-MAS Parameters:[9][10]

Parameter	Typical Value	
MAS Frequency	20 kHz	
Pulse Sequence	z-filtered three-pulse	
Excitation Pulse Length	4.2 μs	
Reconversion Pulse Length	1.5 μs	
Selective 90° Pulse Length	43.0 μs	
z-filter Pulse Length	20 μs	
Recycle Delay	2 s	
Decoupling	<sup>1</sup> H SPINAL64 decoupling	

## **Data Processing**

- Software: Use standard NMR processing software such as TopSpin.[9]
- Phasing and Baseline Correction: Perform phasing and baseline correction in both dimensions.
- Shearing Transformation: Apply a shearing transformation to the 2D spectrum to align the isotropic chemical shifts along the F<sub>1</sub> axis, perpendicular to the anisotropic quadrupolar broadening.
- Projection: A projection of the F<sub>1</sub> dimension yields a high-resolution 1D spectrum of the isotropic chemical shifts.

# **Quantitative Data Summary**

The following table summarizes representative  $^{27}$ Al NMR parameters for different aluminum sites obtained from MQMAS studies. These parameters include the isotropic chemical shift ( $\delta$ iso), the quadrupole coupling constant (CQ), and the asymmetry parameter ( $\eta$ ).



Material/Alu minum Site	Coordinatio n	δiso (ppm)	CQ (MHz)	η	Reference
Zeolite MCM- 22 (Site 1)	Tetrahedral	50.5	1.74	N/A	[5][11]
Zeolite MCM- 22 (Site 2)	Tetrahedral	57.3	1.68	N/A	[5][11]
Zeolite MCM- 22 (Site 3)	Tetrahedral	62.4	1.92	N/A	[5][11]
Distorted [AlO <sub>4</sub> ] <sup>-</sup>	Tetrahedral	N/A	4.4	N/A	[9][10]
[THF–AlO₃]	Tetrahedral	N/A	15.1	N/A	[9][10]
θ-Al <sub>2</sub> O <sub>3</sub>	Octahedral	9.7	N/A	N/A	[8]
θ-Al <sub>2</sub> O <sub>3</sub>	Tetrahedral	74.3	N/A	N/A	[8]
Calcined HZSM-5	Distorted Tetrahedral	45	5.2	N/A	[5]

N/A: Not available in the cited reference.

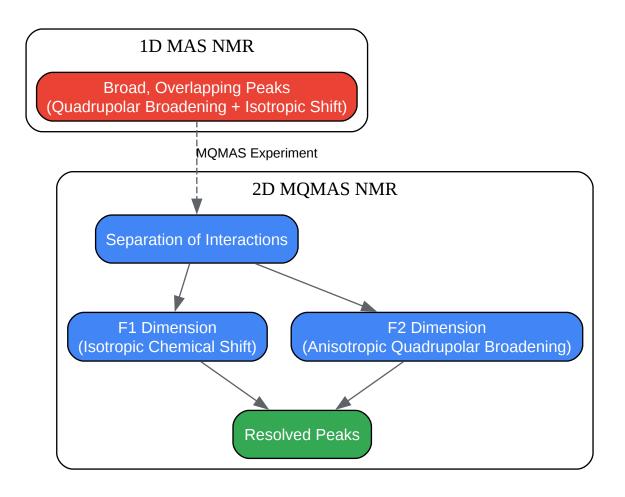
# **Visualizations**



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Caption: Experimental workflow for 27Al MQMAS NMR.





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Caption: Principle of 27Al MQMAS NMR for resolving sites.

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